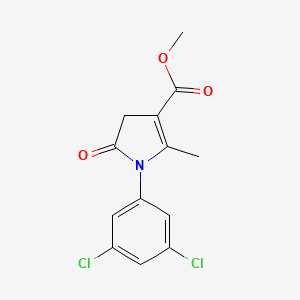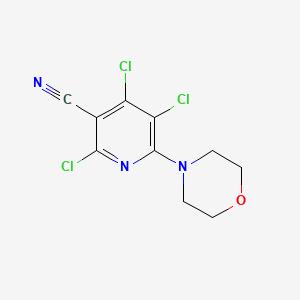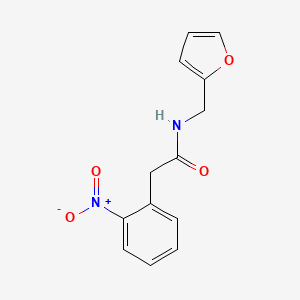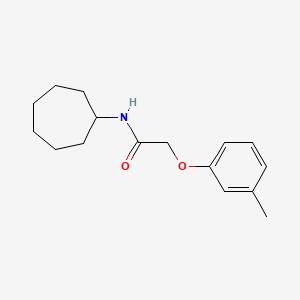![molecular formula C18H21ClN2O3 B5683797 3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione, commonly known as CC-115, is a small molecule inhibitor that has shown promise as a potential therapeutic agent in various diseases. The compound was first synthesized and characterized by scientists at Celgene Corporation, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
CC-115 is a dual inhibitor of mTORC1 and mTORC2, two protein complexes that play a key role in cell growth, proliferation, and survival. By inhibiting the activity of these pathways, CC-115 can prevent the growth and survival of cancer cells, reduce inflammation in autoimmune disorders, and inhibit the production of excess connective tissue in fibrotic diseases.
Biochemical and Physiological Effects:
In addition to its effects on mTORC1 and mTORC2, CC-115 has been shown to have other biochemical and physiological effects. For example, CC-115 has been shown to inhibit the activity of PI3K, another protein pathway that plays a role in cell growth and survival. CC-115 has also been shown to inhibit the activity of DNA-PK, an enzyme that is involved in DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CC-115 as a research tool is its specificity for mTORC1 and mTORC2. This specificity allows researchers to study the effects of inhibiting these pathways without the confounding effects of other signaling pathways. However, one limitation of CC-115 is its relatively low potency compared to other mTOR inhibitors, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CC-115. One area of interest is the development of combination therapies that include CC-115 and other targeted therapies. Another area of interest is the development of biomarkers that can predict patient response to CC-115. Finally, there is ongoing research into the potential use of CC-115 in other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of CC-115 involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with cyclohexanone to form an intermediate. This intermediate is then reacted with 3-chloro-1,2-propanediol to form the chlorohydrin. Finally, the chlorohydrin is reacted with 2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate to form CC-115.
Aplicaciones Científicas De Investigación
CC-115 has been studied for its potential therapeutic effects in a variety of diseases, including cancer, autoimmune disorders, and fibrotic diseases. In cancer research, CC-115 has been shown to inhibit the activity of the mTORC1 and mTORC2 pathways, which are known to play a role in tumor growth and survival. In autoimmune disorders, CC-115 has been shown to reduce inflammation and immune system activation. In fibrotic diseases, CC-115 has been shown to inhibit the activity of fibroblasts, which are responsible for the production of excess connective tissue.
Propiedades
IUPAC Name |
3-chloro-1-cyclohexyl-4-(2-methoxy-5-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-11-8-9-14(24-2)13(10-11)20-16-15(19)17(22)21(18(16)23)12-6-4-3-5-7-12/h8-10,12,20H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYSQMLWQSQGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=C(C(=O)N(C2=O)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5683747.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)



![1-{[1-(3-chlorophenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B5683785.png)
![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)

![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)